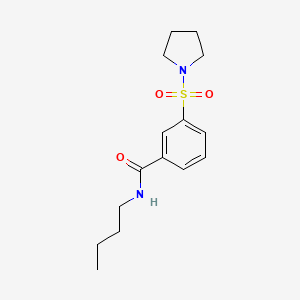
N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as NS8593, is a chemical compound that has gained attention in scientific research due to its potential pharmacological and therapeutic applications. NS8593 is a selective modulator of small-conductance Ca2+-activated K+ (SK) channels, which are important for regulating neuronal excitability and synaptic transmission.
Wirkmechanismus
N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide selectively modulates SK channels, which are important for regulating neuronal excitability and synaptic transmission. SK channels are activated by an increase in intracellular Ca2+ levels, which leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide enhances the activity of SK channels by increasing their sensitivity to Ca2+.
Biochemical and Physiological Effects:
N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease. Additionally, N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide has been investigated for its potential use in treating epilepsy and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for SK channels, which allows for more specific targeting of neuronal signaling pathways. However, one limitation is that N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide may have off-target effects on other ion channels and receptors, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide research. One area of focus is the development of more selective SK channel modulators that have fewer off-target effects. Additionally, N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide could be investigated for its potential use in treating other neurological disorders such as multiple sclerosis and traumatic brain injury. Finally, N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide could be used as a tool for investigating the role of SK channels in neuronal signaling and synaptic plasticity.
Synthesemethoden
N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized by a multi-step process involving the reaction of 3-aminobenzoic acid with butylamine, followed by the addition of pyrrolidine and sulfonyl chloride. The final product is obtained by purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide has been investigated for its potential use in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-butyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-3-9-16-15(18)13-7-6-8-14(12-13)21(19,20)17-10-4-5-11-17/h6-8,12H,2-5,9-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRCFPQAHXGHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)

![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)





![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)



